REACTION_SMILES
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[C:10](#[N:11])[C:12]1([c:15]2[cH:16][cH:17][c:18]([O:21][CH2:22][CH3:23])[cH:19][cH:20]2)[CH2:13][CH2:14]1.[CH3:1][CH:2]([CH2:3][AlH:4][CH2:5][CH:6]([CH3:7])[CH3:8])[CH3:9].[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[S:24]([OH:25])(=[O:26])(=[O:27])[OH:28].[cH:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[CH:10]([C:12]1([c:15]2[cH:16][cH:17][c:18]([O:21][CH2:22][CH3:23])[cH:19][cH:20]2)[CH2:13][CH2:14]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(C2(C#N)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOc1ccc(C2(C=O)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |